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Compound of Interest

N1,N3-Dibenzylpropane-1,3-
Compound Name: o
diamine

Cat. No.: B123852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and
spectral characterization of N1,N3-Dibenzylpropane-1,3-diamine. This secondary diamine is
a valuable building block in organic synthesis and holds potential in medicinal chemistry,
particularly in the development of novel therapeutic agents.

Core Chemical Properties

N1,N3-Dibenzylpropane-1,3-diamine, also known as N,N'-dibenzyl-1,3-propanediamine, is a
symmetrically substituted diamine. Its structure features a central propane-1,3-diamine core
with benzyl groups attached to both nitrogen atoms.
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Property Value Reference
CAS Number 10239-34-6 [1][2][3]
Molecular Formula Ci17H22Nz2 [1][4]
Molecular Weight 254.37 g/mol [1114]

Physical Form

Clear pale yellow oil/liquid

[1]

Boiling Point 124 °C at 0.55 Torr [1]

Density 1.017 + 0.06 g/cm? (Predicted) [1]
Keep in a dark place, under an

Storage inert atmosphere, at room [1]

temperature.

Synthesis and Reaction Pathways

The synthesis of N1,N3-Dibenzylpropane-1,3-diamine can be achieved through several

methods, with reductive amination being a common and efficient approach.

A prevalent synthesis route involves a two-step process starting from 1,3-diaminopropane and

benzaldehyde. The initial reaction forms the di-Schiff base, N,N'-dibenzylidene-1,3-

propanediamine, which is subsequently reduced to the desired diamine.
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Diagram 1: Synthesis of N1,N3-Dibenzylpropane-1,3-diamine.

As a secondary amine, N1,N3-Dibenzylpropane-1,3-diamine exhibits characteristic
nucleophilic properties. The lone pairs of electrons on the nitrogen atoms allow it to participate
in a variety of chemical transformations.
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General Reactivity
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Diagram 2: General Reactivity of N1,N3-Dibenzylpropane-1,3-diamine.

Experimental Protocols
Synthesis via Reductive Amination of a Di-Schiff Base

This protocol is adapted from an eco-friendly synthesis method.
Step 1: Synthesis of N,N'-Dibenzylidene-1,3-propanediamine (Di-Schiff Base)

 In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a minimal amount of a

suitable solvent, such as methanol or ethanol.

e Add benzaldehyde (2 equivalents) dropwise to the solution while stirring at room

temperature.

» Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the
di-Schiff base may be observed as a precipitate.
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« |solate the product by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction to N1,N3-Dibenzylpropane-1,3-diamine

The isolated N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol.
o Sodium borohydride (NaBHa) (2 equivalents) is added portion-wise to the reaction vessel.[1]
e The reaction mixture is then heated to reflux for 15 minutes.[1]

o After completion, the reaction is cooled to room temperature and quenched by the slow
addition of water.[1]

e The agueous phase is extracted with dichloromethane.[1]

e The combined organic phases are dried over anhydrous potassium carbonate (K2COs) and
the solvent is removed under reduced pressure to yield the final product.[1]

Spectroscopic Characterization Workflow

Spectroscopic Analysis Workflow

Purified N1,N3-Dibenzylpropane-
1,3-diamine Sample

'

NMR Spectroscopy Infrared (IR) Mass Spectrometry
(*H and 13C) Spectroscopy (MS)

Structure Confirmation
and Purity Assessment
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Diagram 3: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a small amount of the purified compound in a deuterated
solvent (e.g., CDCIs).

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to
show signals corresponding to the aromatic protons of the benzyl groups, the benzylic
methylene protons, the methylene protons of the propane backbone, and the N-H protons.

e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals are expected for the
aromatic carbons, the benzylic carbons, and the aliphatic carbons of the propane chain.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates
(e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1. Key
absorptions to identify include N-H stretching, C-H stretching (aromatic and aliphatic), and
C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g.,
methanol or acetonitrile).

o Data Acquisition: The sample is introduced into the mass spectrometer. Electron lonization
(El) or Electrospray lonization (ESI) can be used. The resulting mass spectrum will show the
molecular ion peak and characteristic fragmentation patterns.

Spectroscopic Data
1H NMR (400 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aromatic protons (Ar-
7.37-7.30 m 10H
H)
Benzylic protons (Ar-
3.78 S 4H yiep (
CHz2)
Methylene protons
271 t,J=6.8Hz 4H )
adjacent to N (CH2-N)
Central methylene
1.73 q,J=6.8Hz 2H protons (CHz-CHz-
CH2)
1.66 bs 2H Amine protons (N-H)

Data obtained from a published spectrum.

13C NMR (Predicted)

The following are predicted chemical shifts based on the analysis of similar structures, such as
N,N'-Dibenzyl ethylenediamine diacetate.

Chemical Shift (8) ppm Assighment

~140 Quaternary aromatic carbon (Ar-C)
~128.5 Aromatic CH (Ar-CH)

~128.2 Aromatic CH (Ar-CH)

~127.0 Aromatic CH (Ar-CH)

~54 Benzylic carbon (Ar-CH2)

~49 Methylene carbon adjacent to N (CHz-N)
~30 Central methylene carbon (CH2-CHz2-CHz)
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Infrared (IR) Spectroscopy (Expected Absorptions)

Wavenumber (cm—?) Intensity Assignment

3300 - 3500 Medium, broad N-H stretch (secondary amine)
3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium to strong Aliphatic C-H stretch

1450 - 1600 Medium to strong Aromatic C=C stretch

1000 - 1350 Medium C-N stretch

690 - 770 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS) (Expected Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M*) at m/z = 254. Key
fragmentation patterns for secondary amines often involve alpha-cleavage (cleavage of the C-
C bond adjacent to the nitrogen). For N1,N3-Dibenzylpropane-1,3-diamine, a prominent
fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl

group.

Applications in Research and Drug Development

Diamines, including N1,N3-Dibenzylpropane-1,3-diamine and its derivatives, are of significant
interest in medicinal chemistry and materials science.

 Antiviral Activity: N,N"-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C
virus inhibitor.[1]

o Antineoplastic Agents: Platinum complexes of N-benzyl-1,3-propanediamine derivatives
have been synthesized and investigated as potential anticancer agents.

o Coordination Chemistry: The two nitrogen atoms can act as ligands, coordinating with metal
ions to form stable complexes. These complexes have potential applications in catalysis and
materials science.
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 Building Blocks in Organic Synthesis: The diamine scaffold is a versatile starting material for
the synthesis of more complex molecules, including heterocyclic compounds and polymers.
The presence of two reactive amine groups allows for the construction of diverse molecular
architectures.[5] Conformationally restricted diamines are particularly attractive scaffolds in
drug discovery as they can pre-organize functional groups in a defined spatial manner,
potentially leading to improved binding affinity with biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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